![molecular formula C10H8N2O4S B277377 Ethyl 4-(cyanosulfanyl)-3-nitrobenzoate](/img/structure/B277377.png)
Ethyl 4-(cyanosulfanyl)-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(cyanosulfanyl)-3-nitrobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of nitrobenzoate derivatives and is known for its unique properties and characteristics.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(cyanosulfanyl)-3-nitrobenzoate has numerous scientific research applications. It has been used in the synthesis of various compounds such as benzimidazole derivatives, pyrazolopyridine derivatives, and pyrazolopyrimidine derivatives. These compounds have potential applications in the field of medicinal chemistry as they exhibit antimicrobial, anticancer, and antiviral activities.
Wirkmechanismus
The mechanism of action of Ethyl 4-(cyanosulfanyl)-3-nitrobenzoate is not well understood. However, it is believed that this compound acts by inhibiting certain enzymes or proteins in the body. This inhibition leads to the disruption of various biochemical pathways, ultimately leading to the desired effect.
Biochemical and Physiological Effects:
Ethyl 4-(cyanosulfanyl)-3-nitrobenzoate has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, this compound has been shown to exhibit antioxidant properties, which may be useful in the treatment of various diseases such as cancer and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl 4-(cyanosulfanyl)-3-nitrobenzoate is its ease of synthesis. This compound can be synthesized using simple laboratory techniques and is readily available. Additionally, this compound exhibits a wide range of biological activities, making it a useful tool for scientific research.
However, there are also some limitations associated with the use of Ethyl 4-(cyanosulfanyl)-3-nitrobenzoate in lab experiments. One of the major limitations is its toxicity. This compound is toxic and should be handled with care. Additionally, the mechanism of action of this compound is not well understood, which may limit its use in certain experiments.
Zukünftige Richtungen
For the use of Ethyl 4-(cyanosulfanyl)-3-nitrobenzoate include the synthesis of new compounds and the investigation of its mechanism of action.
Synthesemethoden
The synthesis of Ethyl 4-(cyanosulfanyl)-3-nitrobenzoate involves the reaction between ethyl 4-bromo-3-nitrobenzoate and potassium cyanosulfide. This reaction takes place in the presence of a catalyst such as copper(I) iodide or palladium(II) acetate. The product obtained after the reaction is purified using a suitable method such as column chromatography or recrystallization.
Eigenschaften
Produktname |
Ethyl 4-(cyanosulfanyl)-3-nitrobenzoate |
---|---|
Molekularformel |
C10H8N2O4S |
Molekulargewicht |
252.25 g/mol |
IUPAC-Name |
ethyl 3-nitro-4-thiocyanatobenzoate |
InChI |
InChI=1S/C10H8N2O4S/c1-2-16-10(13)7-3-4-9(17-6-11)8(5-7)12(14)15/h3-5H,2H2,1H3 |
InChI-Schlüssel |
FCCVBBIYRBGNKW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)SC#N)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)SC#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.